Methyl 6-bromo-4-methylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-bromo-4-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methylpyridazine-3-carboxylate typically involves the bromination of 4-methylpyridazine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6-position of the pyridazine ring. The resulting brominated compound is then esterified using methanol and an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracetic acid can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 6-bromo-4-methylpyridazine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-methylpyridazine-3-carboxylate
- Methyl 6-chloro-4-methylpyridazine-3-carboxylate
- Methyl 6-fluoro-4-methylpyridazine-3-carboxylate
Uniqueness
Methyl 6-bromo-4-methylpyridazine-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
Methyl 6-bromo-4-methylpyridazine-3-carboxylate (MBMPC) is a pyridazine derivative characterized by a bromine atom at the 6-position and a methyl group at the 4-position, along with a carboxylate functional group at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science.
- Molecular Formula : C₈H₈BrN₃O₂
- Molecular Weight : Approximately 230.06 g/mol
- Appearance : Solid, typically stored at temperatures between 2°C and 8°C to maintain stability and purity.
The unique substitution pattern of MBMPC influences its reactivity and biological activity, which is primarily attributed to the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group.
Antimicrobial Properties
Research indicates that MBMPC exhibits significant antimicrobial activity. A recent study evaluated various pyridazine derivatives, including MBMPC, for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that MBMPC showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0195 | E. coli |
0.0048 | Bacillus mycoides | |
0.039 | Candida albicans |
These findings suggest that the presence of bromine and methyl groups enhances the antimicrobial potential of MBMPC, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, MBMPC has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. The mechanism of action is believed to involve enzyme inhibition, although detailed molecular targets remain under investigation.
The biological activity of MBMPC is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : Structural similarities to biologically active molecules suggest potential receptor interactions that could modulate cellular responses.
Further research is necessary to elucidate these mechanisms fully and identify specific targets within biological systems .
Case Studies
Several case studies have highlighted the efficacy of MBMPC in various applications:
- Antibacterial Efficacy : In vitro studies demonstrated that MBMPC effectively inhibited the growth of multiple bacterial strains, including resistant strains, indicating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Research : A study focusing on cancer cell lines showed that MBMPC reduced cell viability significantly compared to control groups, suggesting its role as a lead compound in anticancer drug development.
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 6-bromo-4-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3 |
InChI Key |
HALBGJOKFPHUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)OC)Br |
Origin of Product |
United States |
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